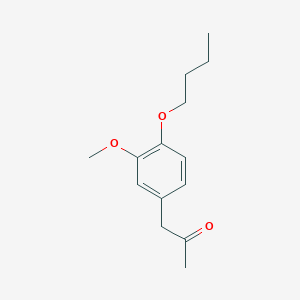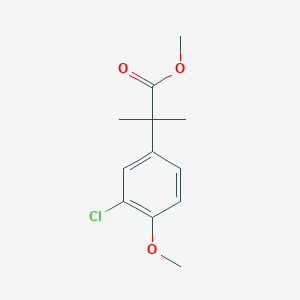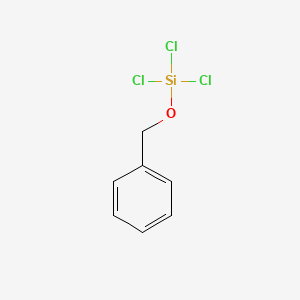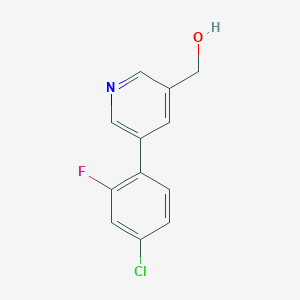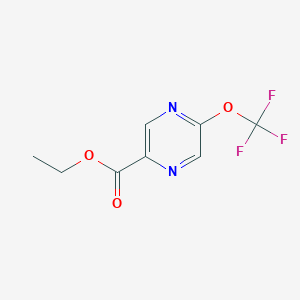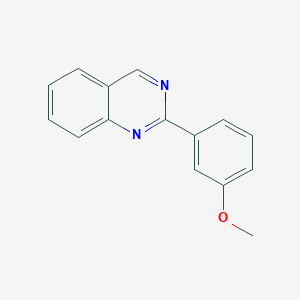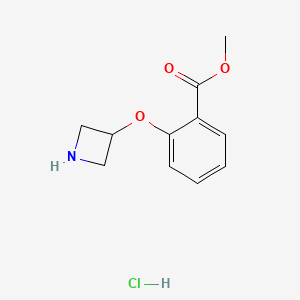
8,9-Dimethoxy-3-methyl-1,2,4-triazolo(3,4-a)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethoxy-3-methyl-1,2,4-triazolo(3,4-a)isoquinoline typically involves the reaction of appropriate precursors under specific conditions. One common method involves the Claisen–Schmidt condensation of a triazoloisoquinoline derivative with substituted aldehydes using potassium hydroxide as a catalyst . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-3-methyl-1,2,4-triazolo(3,4-a)isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazoloisoquinoline ring system.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazoloisoquinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8,9-Dimethoxy-3-methyl-1,2,4-triazolo(3,4-a)isoquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8,9-Dimethoxy-3-methyl-1,2,4-triazolo(3,4-a)isoquinoline involves its interaction with molecular targets and pathways within cells. For instance, its anticancer activity is attributed to the induction of oxidative stress and DNA damage, leading to apoptosis in cancer cells . The compound upregulates pro-apoptotic genes such as p53 and Bax, which play crucial roles in the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8,9-Dimethoxy-3-methyl-1,2,4-triazolo(3,4-a)isoquinoline include other triazoloisoquinoline derivatives and related heterocyclic compounds . Examples include:
- 1,2,4-Triazolo[3,4-a]isoquinoline derivatives
- 1,2,3,4-Tetrahydroisoquinoline derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of methoxy groups at positions 8 and 9, along with a methyl group at position 3, contributes to its distinct reactivity and potential therapeutic applications .
Properties
CAS No. |
28401-89-0 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
8,9-dimethoxy-3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C13H13N3O2/c1-8-14-15-13-10-7-12(18-3)11(17-2)6-9(10)4-5-16(8)13/h4-7H,1-3H3 |
InChI Key |
FVSUDTLZWVZJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxane]](/img/structure/B11871612.png)


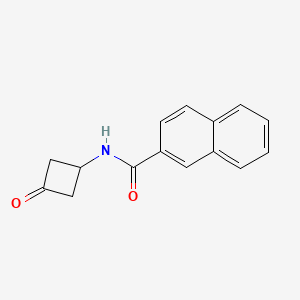

![8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11871658.png)
